molecular formula C10H11N3O2S2 B11778328 4-(3-Aminophenyl)-5-(methylsulfonyl)thiazol-2-amine

4-(3-Aminophenyl)-5-(methylsulfonyl)thiazol-2-amine

Cat. No.: B11778328
M. Wt: 269.3 g/mol
InChI Key: KVILVTAGPLETGJ-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-5-(methylsulfonyl)thiazol-2-amine is a chemical compound with a complex structure that includes an aminophenyl group, a thiazole ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-5-(methylsulfonyl)thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminophenyl Group: This step often involves nucleophilic substitution reactions.

    Addition of the Methylsulfonyl Group: This can be done using sulfonylation reactions with reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-5-(methylsulfonyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or other reducible functionalities.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(3-Aminophenyl)-5-(methylsulfonyl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Aminophenyl)thiazol-2-amine
  • 4-(3-Aminophenyl)-N-methyl-1,3-thiazol-2-amine

Uniqueness

4-(3-Aminophenyl)-5-(methylsulfonyl)thiazol-2-amine is unique due to the presence of the methylsulfonyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

4-(3-aminophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H11N3O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-3-2-4-7(11)5-6/h2-5H,11H2,1H3,(H2,12,13)

InChI Key

KVILVTAGPLETGJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)N

Origin of Product

United States

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